Dalamid
Overview
Description
These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . Dalamid is known for its significant biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dalamid involves the formation of peptide bonds between amino acids. This can be achieved through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced techniques such as high-performance liquid chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dalamid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents to introduce new functional groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups .
Scientific Research Applications
Dalamid has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its role in cellular processes and its interactions with enzymes and receptors.
Medicine: this compound has potential therapeutic applications due to its biological activity. It is investigated for its effects on pain modulation and as a potential treatment for various diseases.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
The mechanism of action of Dalamid involves its interaction with specific molecular targets, such as receptors and enzymes. This compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses. For example, this compound may interact with opioid receptors to modulate pain perception .
Comparison with Similar Compounds
Similar Compounds
Delamanid: An anti-tuberculosis agent with a similar structure but different biological activity.
Daptomycin: An antibiotic with a peptide structure used to treat bacterial infections.
Vancomycin: Another peptide antibiotic used to treat severe bacterial infections .
Uniqueness of Dalamid
This compound is unique due to its specific sequence of amino acids and its ability to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXICRKKYOVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976589 | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61090-95-7 | |
Record name | Enkephalinamide-met, ala(2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061090957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61090-95-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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